molecular formula C18H17FN4O2S3 B2631133 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide CAS No. 946357-95-5

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2631133
CAS No.: 946357-95-5
M. Wt: 436.54
InChI Key: HQZPNVMTUVFQAS-UHFFFAOYSA-N
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Description

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a triazolo-thiazole moiety, and a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide typically involves multiple steps. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl group and the triazolo-thiazole moiety. The final step involves the attachment of the fluorophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **5-ethyl-N-{2-[2-(2-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide
  • **5-ethyl-N-{2-[2-(2-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide

Uniqueness

The presence of the fluorophenyl group in 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide imparts unique properties, such as increased lipophilicity and enhanced biological activity, compared to its analogs with different halogen substitutions .

Properties

IUPAC Name

5-ethyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S3/c1-2-13-7-8-16(27-13)28(24,25)20-10-9-12-11-26-18-21-17(22-23(12)18)14-5-3-4-6-15(14)19/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZPNVMTUVFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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